2-Ethylquinoline-8-carboxylic acid
Description
Contextualization within Quinoline (B57606) Chemistry Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone scaffold in the field of heterocyclic chemistry. numberanalytics.comresearchgate.net First isolated from coal tar in the 19th century, its unique structural and electronic properties have established it as a fundamental building block in a vast array of applications, from medicinal chemistry to materials science. numberanalytics.commdpi.com The quinoline nucleus is considered a "privileged" structure, meaning it is a recurring motif in molecules with significant biological activity. researchgate.netnih.gov
The chemistry of quinoline is rich and varied, with its reactivity influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which renders the system relatively electron-deficient. numberanalytics.com This property governs its behavior in chemical reactions, which prominently include electrophilic and nucleophilic substitutions. numberanalytics.comnih.gov Over the decades, a multitude of synthetic methodologies have been developed to construct the quinoline core and its derivatives. Classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses, though historically significant, often require harsh conditions. researchgate.net Contemporary research focuses on developing more efficient, sustainable, and versatile protocols, including transition-metal-catalyzed reactions, C-H activation strategies, and multicomponent one-pot syntheses to access functionalized quinoline derivatives. mdpi.comrsc.org
The functionalization of the quinoline scaffold at various positions allows for the fine-tuning of its steric and electronic properties, leading to a diverse library of compounds with tailored functions. nih.gov It is within this extensive and dynamic field of research that specific derivatives, such as 2-Ethylquinoline-8-carboxylic acid, emerge as targets of academic and industrial interest.
Significance of the this compound Scaffold in Chemical Biology and Materials Science
The this compound scaffold is a molecule of significant interest due to the specific functionalities attached to the quinoline core: an ethyl group at the C2 position and a carboxylic acid at the C8 position. This unique substitution pattern suggests potential applications in both chemical biology and materials science.
In chemical biology, quinoline derivatives are widely recognized for their therapeutic potential, exhibiting activities such as anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. mdpi.comnih.govrsc.org The carboxylic acid group, particularly at the 8-position, is a key feature. Quinolinecarboxylic acids are important substructures in molecules with potent biological activities and serve as crucial synthetic intermediates for valuable drugs. researchgate.net The C8 position, along with the heterocyclic nitrogen, creates a bidentate chelation site, making quinoline-8-carboxylic acid and its analogues, like 8-hydroxyquinoline (B1678124), excellent ligands for a wide range of metal ions. scispace.comnih.gov This chelating ability is fundamental to their biological action in many cases, such as the inhibition of metalloenzymes. nih.gov The addition of a 2-alkyl group, such as ethyl, can further modulate the compound's lipophilicity and steric profile, which can influence its ability to penetrate cell membranes and interact with biological targets. researchgate.netgeneseo.edu
In materials science, the quinoline moiety is integral to the development of functional materials. Specifically, 8-hydroxyquinoline derivatives are extensively used as electron carriers and emissive materials in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. scispace.comnih.gov The fluorescence of these compounds is often enhanced upon chelation with metal ions due to increased molecular rigidity. scispace.com The this compound scaffold, possessing a similar potential chelation site, could be explored for creating novel luminescent metal complexes or sensors. The ethyl group can influence the solubility and film-forming properties of the molecule, which are critical for its incorporation into material devices.
Current Research Landscape and Gaps in Understanding this compound
The current research landscape reveals a broad and deep understanding of quinoline chemistry in general. numberanalytics.comnih.govrsc.org There is a wealth of literature on the synthesis and application of various quinoline derivatives, including quinoline-2-carboxylic acids, ajchem-a.comresearchgate.net quinoline-4-carboxylic acids, researchgate.net and particularly 8-hydroxyquinolines. scispace.comnih.gov Synthetic methods for preparing 2-alkyl-8-quinoline carboxylic acids have been reported, for instance, through an improved Doebner-Miller reaction followed by alkylation of the methyl group of a precursor, 2-methyl-8-quinoline carboxylic acid. researchgate.netgeneseo.edu
However, a specific focus on this compound reveals significant gaps in the current body of knowledge. While its synthesis is feasible, there is a notable lack of comprehensive studies dedicated to this particular molecule. The primary gaps include:
Detailed Biological Profiling: There is a scarcity of published research systematically evaluating the biological activities of this compound across various domains (e.g., as an antimicrobial, anticancer, or specific enzyme inhibitor).
Coordination Chemistry: While the potential for metal chelation is high, detailed studies on its coordination behavior with a range of transition metals and lanthanides, including the structural characterization and properties of the resulting complexes, are not extensively documented.
Materials Science Applications: The potential of this compound as a building block for functional materials like OLEDs, sensors, or polymers remains largely unexplored. There is a lack of data on its photophysical properties, such as absorption and emission spectra, and how these are affected by metal coordination or incorporation into a material matrix.
Structure-Activity Relationship (SAR) Studies: Without a broader library of related analogues and corresponding activity data, it is difficult to establish clear structure-activity relationships that could guide the design of more potent or selective compounds based on this scaffold.
Scope and Objectives of Academic Inquiry on this compound
To address the existing gaps in understanding, future academic inquiry into this compound should be systematic and multidisciplinary. The primary objectives of such research would be to fully characterize the compound and unlock its potential applications.
Key objectives for future research include:
Optimization of Synthesis: To develop and refine synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry, potentially exploring novel catalytic systems. numberanalytics.com
Comprehensive Physicochemical and Spectroscopic Characterization: To thoroughly document the compound's properties, including its solubility, stability, and detailed spectroscopic data (NMR, IR, MS, UV-Vis), which are foundational for all further studies.
Exploration of Coordination Chemistry: To systematically investigate the formation of metal complexes with a variety of biologically and industrially relevant metal ions. This includes determining the stability constants, characterizing the solid-state structures via X-ray crystallography, and studying the electrochemical and photophysical properties of these complexes.
Systematic Biological Screening: To perform broad-based screening of this compound and its metal complexes for a range of biological activities, including but not limited to, antimicrobial, antifungal, antiviral, and cytotoxic effects against cancer cell lines. nih.govrsc.org
Investigation of Material Properties: To evaluate its suitability for materials science applications by studying its thermal stability, photoluminescence, and electroluminescence. This involves fabricating and testing prototype devices, such as OLEDs or chemical sensors, that incorporate this scaffold.
Computational Modeling: To employ theoretical and computational methods to predict the geometric, electronic, and spectroscopic properties of the molecule and its metal complexes, thereby complementing experimental findings and guiding the design of new derivatives with enhanced properties.
By pursuing these objectives, the scientific community can build a comprehensive understanding of this compound, transforming it from a chemical entity of latent potential into a well-characterized scaffold for rational design in chemical biology and materials science.
Data Tables
Table 1: Physicochemical Properties of Selected Quinoline Carboxylic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Quinoline-2-carboxylic acid (Quinaldic acid) | 93-10-7 | C₁₀H₇NO₂ | 173.17 | 156-158 |
| Quinoline-4-carboxylic acid (Cinchoninic acid) | 486-74-8 | C₁₀H₇NO₂ | 173.17 | 253-254 |
| Quinoline-8-carboxylic acid | 86-59-9 | C₁₀H₇NO₂ | 173.17 | 183-185 chemsrc.com |
| 2-Ethylquinoline-4-carboxylic acid | 24260-30-8 | C₁₂H₁₁NO₂ | 201.22 | Not Available |
| 8-Ethyl-2-methylquinoline-3-carboxylic acid | 948291-31-4 | C₁₃H₁₃NO₂ | 215.25 | Not Available |
Data compiled from various chemical databases. Melting points are subject to variation based on purity and experimental conditions.
Table 2: Common Synthesis Methods for the Quinoline Core
| Synthesis Method | Reactants | General Conditions |
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Harsh, exothermic reaction |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Often uses strong acids like HCl or Lewis acids |
| Friedländer Synthesis | 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone, compound with an α-methylene group adjacent to a carbonyl | Acid or base catalysis |
| Combes Quinoline Synthesis | Aniline, β-diketone | Acid catalysis (e.g., sulfuric acid) |
| Gould-Jacobs Reaction | Aniline, ethoxymethylenemalonic ester or derivative | Thermal cyclization followed by hydrolysis and decarboxylation |
Structure
3D Structure
Properties
IUPAC Name |
2-ethylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-9-7-6-8-4-3-5-10(12(14)15)11(8)13-9/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVYEBBPDZAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Ethylquinoline 8 Carboxylic Acid and Its Derivatives
Classical and Contemporary Synthesis Routes to Quinoline-8-Carboxylic Acids
The construction of the quinoline-8-carboxylic acid framework is achieved through several established name reactions, which have been adapted and optimized over time to accommodate various substitution patterns, including the 2-alkyl configuration.
The Friedländer synthesis is a fundamental and versatile method for constructing quinoline (B57606) rings by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org This reaction proceeds via condensation and subsequent intramolecular cyclization, typically catalyzed by acids or bases. wikipedia.orgjk-sci.com For the synthesis of 2-alkylquinoline-8-carboxylic acid derivatives, a 2-aminobenzaldehyde bearing a carboxylic acid group at the C3 position would be reacted with a ketone that can provide the 2-ethyl group, such as 2-butanone.
The mechanism involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the final quinoline product. researchgate.net The choice of catalyst, which can range from Brønsted acids like p-toluenesulfonic acid to Lewis acids such as neodymium(III) nitrate, plays a crucial role in the reaction's efficiency. organic-chemistry.orgjk-sci.com Innovations like the use of microwave irradiation have been shown to accelerate the reaction and improve yields. jk-sci.com
The Doebner-Miller reaction, a variation of the Skraup synthesis, traditionally involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgiipseries.org This method has been effectively modified for the preparation of 2-alkyl-8-quinoline carboxylic acids. A notable advancement is the use of anthranilic acid (2-aminobenzoic acid) as the aniline component.
A particularly convenient synthesis has been developed for 2-methyl-8-quinoline carboxylic acid, a direct precursor to the 2-ethyl analog. tandfonline.comresearchgate.net This improved Doebner-Miller reaction utilizes anthranilic acid and crotonaldehyde (B89634) in a two-phase system of 12 N HCl and toluene, with a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride. tandfonline.com This approach avoids the formation of black tar often seen in classical Doebner-Miller syntheses, simplifying product isolation and significantly improving yields. tandfonline.com The reaction mechanism is believed to involve a conjugate addition of the amine to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. These strategies aim to combine multiple synthetic steps into a single operation without isolating intermediates. While specific one-pot syntheses for 2-ethylquinoline-8-carboxylic acid are not extensively detailed, the principles have been widely applied to quinoline synthesis. nih.govnih.gov For instance, MCRs involving anilines, aldehydes, and activated carbonyl compounds are common. amazonaws.com
The synthesis of 2-alkyl-8-quinoline carboxylic acids can be viewed as a sequential one-pot process where the initial Doebner-Miller reaction to form the 2-methyl derivative is followed by in-situ alkylation. tandfonline.comresearchgate.net This avoids the purification of the intermediate, streamlining the path to the desired 2-ethyl product.
Achieving high yield and regioselectivity is paramount in the synthesis of specifically substituted quinolines. In the context of the Doebner-Miller synthesis of 2-methyl-8-quinoline carboxylic acid from anthranilic acid, several factors were studied to optimize the yield. tandfonline.com The use of a two-phase system (12 N HCl/toluene) with a phase-transfer catalyst proved superior to traditional methods. tandfonline.com Adding oxidizing agents like meta-nitrobenzenesulfonic acid or condensing agents such as zinc chloride did not lead to improved yields in this modified system. tandfonline.com The optimized conditions significantly simplify the reaction workup compared to older procedures that often resulted in difficult-to-purify tars. tandfonline.com
Table 1: Effect of Catalysts on the Yield of 2-Methyl-8-quinoline Carboxylic Acid via Modified Doebner-Miller Reaction
| Catalyst/Additive | Yield (%) |
| Triethylbenzylammonium chloride (PTC) | Good |
| PTC with meta-nitrobenzenesulfonic acid | No Improvement |
| PTC with Zinc Chloride | No Improvement |
Data sourced from a detailed study on an improved Doebner-Miller reaction. tandfonline.com
Functionalization and Derivatization Strategies of the this compound Core
Once the this compound scaffold is synthesized, it can be further modified. A key strategy involves functionalizing a closely related precursor to arrive at the target molecule.
A highly effective strategy for synthesizing this compound involves the selective alkylation of its lower homolog, 2-methyl-8-quinoline carboxylic acid. tandfonline.comresearchgate.net The methyl group at the 2-position of the quinoline ring is sufficiently acidic to be deprotonated by a strong base, such as lithium diisopropylamide (LDA). The resulting carbanion can then be treated with an alkylating agent.
To obtain the 2-ethyl derivative, the anion of 2-methyl-8-quinoline carboxylic acid is reacted with methyl iodide. This method has been successfully used to prepare other 2-alkyl derivatives, such as 2-n-butyl and 2-isobutyl-8-quinoline carboxylic acid, by using the corresponding alkyl bromides. tandfonline.com This demonstrates a versatile and controlled approach to introducing various alkyl chains at the 2-position.
Table 2: Synthesis of 2-Alkyl-8-quinoline Carboxylic Acids via Alkylation of 2-Methyl-8-quinoline Carboxylic Acid
| Target Compound | Alkylating Agent | Yield (%) |
| 2-n-Butyl-8-quinoline carboxylic acid | n-Propyl bromide | 62% |
| 2-Isobutyl-8-quinoline carboxylic acid | Isobutyl bromide | 55% |
Data based on the alkylation of the methyl group using LDA followed by the corresponding alkyl bromide. tandfonline.com
Chemical Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group at the 8-position of the 2-ethylquinoline (B167955) scaffold presents a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These modifications are crucial for tuning the molecule's physicochemical properties and for creating a diverse library of derivatives.
Esterification:
The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.com
For instance, the synthesis of aryl esters of quinoline-2-carboxylic acid has been accomplished by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with a phenol. researchgate.net A similar strategy could be readily applied to this compound.
Intramolecular esterification can also occur, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com
Amidation:
The formation of amides from this compound is another key modification. Direct reaction of the carboxylic acid with an amine is generally challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and lead to the formation of the amide. libretexts.org
A more common and efficient laboratory method involves the activation of the carboxylic acid. One approach is the conversion of the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). rsc.org The resulting highly reactive acid chloride can then readily react with a primary or secondary amine to form the corresponding amide. This method has been successfully used for the synthesis of substituted amides of quinoline-2-carboxylic acid. researchgate.net
Furthermore, various coupling reagents can facilitate the direct amidation of carboxylic acids without the need for conversion to an acid chloride. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have been used to synthesize 8-hydroxyquinoline (B1678124) derivatives by reacting them with cinnamic or hydroxycinnamic acids. nih.gov A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has also been developed, which is effective even with sterically hindered amines and proceeds with retention of stereochemistry for chiral substrates. rsc.org
The following table summarizes common methods for esterification and amidation of carboxylic acids, which are applicable to this compound:
| Transformation | Reagents and Conditions | Key Features | Reference(s) |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Equilibrium reaction; often requires excess alcohol or water removal. | masterorganicchemistry.commasterorganicchemistry.com |
| 1. Thionyl Chloride (SOCl₂) 2. Phenol/Alcohol | Proceeds via a reactive acid chloride intermediate. | researchgate.net | |
| Amidation | Amine, Heat (>100°C) | Direct reaction from the ammonium carboxylate salt. | libretexts.org |
| 1. Thionyl Chloride (SOCl₂) 2. Amine | A common and efficient laboratory method. | researchgate.netrsc.org | |
| Coupling Reagents (e.g., EDC), Amine | Facilitates direct amide bond formation under milder conditions. | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits distinct reactivity towards electrophilic and nucleophilic substitution. tutorsglobe.comresearchgate.net The electronic properties of the two rings dictate the preferred positions of attack.
Electrophilic Substitution:
The pyridine ring in quinoline is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic aromatic substitution (SEAr) preferentially occurs on the more electron-rich benzene ring. tutorsglobe.comresearchgate.netuop.edu.pk In quinoline itself, electrophilic attack generally takes place at positions 5 and 8. tutorsglobe.comuop.edu.pk This is observed in reactions such as nitration and sulfonation, which require vigorous conditions. uop.edu.pk For example, nitration with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk
Nucleophilic Substitution:
Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring, primarily at the C2 and C4 positions. tutorsglobe.comslideshare.net If the C2 position is occupied, nucleophilic attack may be directed to the C4 position. uop.edu.pk A classic example is the Chichibabin reaction, where quinoline reacts with sodamide in liquid ammonia (B1221849) to form 2-aminoquinoline. uop.edu.pk Reaction with potassium hydroxide (B78521) at high temperatures can yield 2-hydroxyquinoline. uop.edu.pk
The presence of the ethyl group at the 2-position and the carboxylic acid at the 8-position in this compound will influence the regioselectivity of these substitution reactions. The electron-donating nature of the ethyl group may slightly activate the pyridine ring, while the electron-withdrawing carboxylic acid group will deactivate the benzene ring, particularly the positions ortho and para to it.
| Reaction Type | Preferred Positions | Typical Reagents | Reference(s) |
| Electrophilic Substitution | 5 and 8 | Fuming HNO₃/H₂SO₄ (Nitration), Fuming H₂SO₄ (Sulfonation) | tutorsglobe.comuop.edu.pk |
| Nucleophilic Substitution | 2 and 4 | NaNH₂ (Amination), KOH (Hydroxylation), n-BuLi (Alkylation) | tutorsglobe.comuop.edu.pk |
Oxidation and Reduction Pathways for Tailored Derivatives
The quinoline nucleus and its substituents offer multiple sites for oxidation and reduction reactions, allowing for the synthesis of a wide array of tailored derivatives.
Oxidation:
The quinoline ring system is generally resistant to oxidation. tutorsglobe.com However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield quinolinic acid (pyridine-2,3-dicarboxylic acid). researchgate.net The reaction of quinoline with peroxycarboxylic acids leads to the formation of quinoline N-oxide. researchgate.net The ethyl group at the 2-position of this compound is a potential site for oxidation to a carbonyl group or other oxidized functionalities, although specific studies on this substrate are not prevalent.
The oxidation of a dihydroquinoline precursor is a common final step in many quinoline synthesis methods, such as the Skraup and Doebner-von Miller reactions, where an oxidizing agent like nitrobenzene (B124822) is used. uop.edu.pk More modern and milder methods for the dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines utilize catalysts such as heterogeneous cobalt oxide or visible-light-mediated photocatalysts like titanium dioxide. organic-chemistry.org
Reduction:
The pyridine ring of quinoline is more susceptible to reduction than the benzene ring. tutorsglobe.com Mild reduction of quinoline with tin and hydrochloric acid selectively reduces the pyridine ring to afford 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction with hydrogen and a platinum catalyst results in the complete saturation of both rings, yielding decahydroquinoline. uop.edu.pk
For this compound, selective reduction of the pyridine ring would lead to 2-ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a molecule with a more flexible, non-aromatic nitrogen-containing ring. The carboxylic acid group itself can also be a target for reduction, for example, using lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol, although this would require protection of the carboxylic acid if selective ring reduction is desired.
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Oxidation | KMnO₄ | Pyridine-2,3-dicarboxylic acid | researchgate.net |
| Peroxycarboxylic acids | Quinoline N-oxide | researchgate.net | |
| Co-oxide, O₂ or TiO₂, visible light | Quinoline from Tetrahydroquinoline | organic-chemistry.org | |
| Reduction | Sn/HCl | 1,2,3,4-Tetrahydroquinoline | uop.edu.pk |
| H₂, Pt | Decahydroquinoline | uop.edu.pk |
Catalytic Systems in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the modern synthesis of quinolines and their derivatives, offering pathways that are often more efficient, selective, and sustainable than classical methods.
Phase-Transfer Catalysis in Quinoline Synthesis
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.comacs.org A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. youtube.com
A notable application of PTC in quinoline synthesis is in the Doebner-von Miller reaction. For instance, 2-methylquinoline-8-carboxylic acid has been synthesized in an improved Doebner-von Miller reaction using anthranilic acid and crotonaldehyde in a two-phase system with a catalytic amount of a phase-transfer catalyst. researchgate.netgeneseo.edu This approach offers a convenient route to 2-alkyl-8-quinoline carboxylic acids. geneseo.edu The use of PTC can lead to milder reaction conditions, improved yields, and simplified work-up procedures. youtube.com
Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of quinoline rings through the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions often proceed via C-H activation, providing a direct and atom-economical route to substituted quinolines. nih.gov
Various transition metals, including palladium, rhodium, iridium, and copper, have been employed in these transformations. nih.gov For example, palladium-catalyzed C-H functionalization has been extensively studied for the selective introduction of substituents onto the quinoline scaffold. acs.org While C2 functionalization is common, methods for selective functionalization at other positions, including C8, have also been developed, often utilizing quinoline N-oxides as substrates. acs.org
Copper-catalyzed reactions have also proven effective for the C2-alkylation of quinoline N-oxides with tosylhydrazones. nih.gov Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with alkyl Grignard reagents provide a rapid method for introducing alkyl groups. organic-chemistry.org These metal-catalyzed methods offer a high degree of control over regioselectivity and functional group tolerance, making them indispensable for the synthesis of complex this compound derivatives. nih.govacs.org
Reusable Catalysts for Sustainable Synthesis Approaches
The development of reusable catalysts is a key aspect of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of quinoline synthesis and modification, several types of reusable catalysts have been explored.
Heterogeneous Catalysts:
Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture by filtration and reused. Nanocatalysts, in particular, have gained significant attention due to their high surface area and reactivity. nih.govacs.org For example, magnetic iron oxide nanoparticles have been used as a core for supporting catalytic species, allowing for easy recovery using an external magnet. nih.gov A hierarchical heterogeneous palladium on nickel foam-based catalyst has been demonstrated for the selective hydrogenation of quinolines and is highly reusable without significant loss of activity or selectivity. rsc.org
Homogeneous Catalysts with Recyclability:
While homogeneous catalysts are often more active and selective, their separation from the product can be challenging. To address this, strategies have been developed to immobilize homogeneous catalysts on soluble supports or to design catalysts that can be precipitated and recovered after the reaction. Water-soluble catalysts, such as Ru-NHC complexes, have been developed for the transfer hydrogenation of quinolines in an aqueous phase. nih.gov These catalysts can be reused for multiple cycles with high efficiency. nih.gov
The use of such reusable catalytic systems in the synthesis of this compound and its derivatives can significantly enhance the sustainability of the manufacturing process.
| Catalyst Type | Example | Application in Quinoline Chemistry | Key Advantage | Reference(s) |
| Phase-Transfer Catalyst | Quaternary Ammonium Salt | Doebner-von Miller Synthesis | Facilitates reaction between immiscible phases | researchgate.netgeneseo.edu |
| Metal-Catalyst (Coupling) | Palladium, Copper, Iron Complexes | C-H Functionalization, Cross-Coupling | High selectivity and functional group tolerance | organic-chemistry.orgnih.govacs.org |
| Reusable Heterogeneous Catalyst | Pd on Ni-foam, Nanoparticles | Hydrogenation, Various syntheses | Easy separation and recyclability | nih.govrsc.org |
| Reusable Homogeneous Catalyst | Water-soluble Ru-NHC Complex | Transfer Hydrogenation | Recyclability in aqueous media | nih.gov |
Coordination Chemistry of 2 Ethylquinoline 8 Carboxylic Acid with Metal Ions
Ligand Properties and Chelation Modes of 2-Ethylquinoline-8-carboxylic Acid
This compound is a derivative of quinoline (B57606), a heterocyclic aromatic compound. Its structure features a carboxylic acid group at the 8-position and an ethyl group at the 2-position. The key to its coordination capability lies in the spatial arrangement of the quinoline ring's nitrogen atom and the carboxylic acid's oxygen atoms.
This compound functions as a bidentate chelating agent, coordinating to a metal ion through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group. This coordination forms a stable six-membered chelate ring. tandfonline.comtandfonline.com The formation of such ring structures is a common feature for 8-substituted quinoline ligands and contributes significantly to the stability of the resulting metal complexes. nih.gov The lipophilic nature of the quinoline moiety can be enhanced by the presence of the ethyl group, which can influence the solubility and biological interactions of its metal complexes. nih.gov
Formation and Characterization of Binary Metal Complexes
Binary complexes involve the direct coordination of one or more this compound ligands to a central metal ion. While specific studies on the 2-ethyl derivative are limited, extensive research on the closely related 2-methylquinoline-8-carboxylic acid provides significant insight into the expected behavior. tandfonline.comtandfonline.com
Complexation with Biologically Relevant Transition Metal Ions (e.g., Ni(II), Fe(II), Fe(III), Cu(II))
This compound is expected to form stable complexes with a variety of biologically important transition metals.
Nickel(II): Studies on the analogous 2-methylquinoline-8-carboxylic acid (here denoted as HL) with Ni(II) have shown the formation of protonated [NiHL]²⁺ species and the simple binary complex [NiL]⁺ at pH values below 6. tandfonline.com The stability of these complexes is determined by pH-metric titrations.
Copper(II): Copper(II) is well-known to form complexes with N-heterocyclic carboxylates. nih.gov The coordination of quinoline derivatives to Cu(II) can result in various geometries, and the resulting complexes often exhibit enhanced biological activity compared to the free ligand. nih.gov For instance, Cu(II) complexes with other quinoline-based carboxylic acids have been synthesized and characterized, often revealing distorted square pyramidal or paddle-wheel cage-type structures. nih.govnih.gov
Iron(II) and Iron(III): Quinoline derivatives, particularly those with additional donor groups like a hydroxyl group, are potent iron chelators. nih.gov 8-hydroxyquinoline-2-carboxylic acid, for example, has been studied for its ability to bind Fe(III), where it is proposed to act as a siderophore (an iron-chelating compound secreted by microorganisms). nih.govresearchgate.net It is plausible that this compound also forms stable complexes with both Fe(II) and Fe(III), with the stability and structure depending on the pH and the oxidation state of the iron.
Stoichiometry and Coordination Geometry of Metal-2-Ethylquinoline-8-carboxylic Acid Complexes
The stoichiometry of the metal complexes is typically determined using methods like spectrophotometry, conductometry, and potentiometric titrations. scirp.org For the analogous Ni(II) complexes with 2-methylquinoline-8-carboxylic acid, a 1:1 metal-to-ligand ratio is observed for the [NiL]⁺ species. tandfonline.com
The coordination geometry around the central metal ion is dictated by the metal's coordination number and the steric and electronic properties of the ligand.
Octahedral Geometry: In many cases, transition metal complexes involving bidentate quinoline ligands achieve an octahedral geometry by coordinating with additional solvent molecules (like water) or other ligands. nih.govscirp.org
Square Planar/Pyramidal Geometry: For metal ions like Cu(II), square planar or square pyramidal geometries are common. scirp.orgrsc.org The crystal structure of a mixed-ligand Cu(II) complex involving 2-methyl-8-hydroxyquinoline revealed a distorted square-pyramidal geometry. rsc.org
Below is a table of stability constants for binary complexes of Ni(II) with the analogous ligand, 2-methylquinoline-8-carboxylic acid (HL).
| Species | Overall Stability Constant (log β) |
|---|---|
| [NiHL]²⁺ | 12.74 ± 0.08 |
| [NiL]⁺ | 8.63 ± 0.09 |
Formation and Characterization of Ternary Metal Complexes
Ternary complexes, also known as mixed-ligand complexes, are formed when a central metal ion coordinates to two different types of ligands. In this context, this compound would act as the primary ligand, with a second, different ligand (a co-ligand) also binding to the metal.
Influence of Co-ligands (e.g., Amino Acids, 1,10-Phenanthroline, 2,2-Bipyridine) on Complex Stability
The formation and stability of ternary complexes are significantly influenced by the nature of the co-ligand.
Amino Acids: The interaction of metal-quinoline carboxylate complexes with amino acids is of great biological relevance. A study on the ternary systems of Ni(II), 2-methylquinoline-8-carboxylic acid (L⁻), and various amino acids (B⁻) identified the formation of [NiLB] species. tandfonline.com The stability of these ternary complexes varies depending on the specific amino acid involved. For example, in the Ni(II)-ligand-proline system, the ternary complex NiLA is the most abundant species in the pH range of 6 to 7.5. tandfonline.com
The table below presents the stability constants for ternary complexes of Ni(II) with 2-methylquinoline-8-carboxylic acid (L⁻) and various amino acids (B⁻).
| Amino Acid (B⁻) | Species | Overall Stability Constant (log β) |
|---|---|---|
| Glycine | [NiLB] | 14.03 ± 0.04 |
| α-Alanine | [NiLB] | 14.11 ± 0.05 |
| β-Alanine | [NiLB] | 12.98 ± 0.06 |
| Proline | [NiLB] | 14.93 ± 0.05 |
| Serine | [NiLB] | 13.88 ± 0.04 |
| Phenylalanine | [NiLB] | 13.68 ± 0.04 |
Competitive Binding Studies in Multi-Component Systems
In biological systems or complex chemical environments, multiple potential ligands compete to bind with metal ions. Competitive binding studies are therefore essential to understand which complex species will predominate under specific conditions. researchgate.net
Speciation diagrams, which plot the percentage of each metal-containing species as a function of pH, are a powerful tool for visualizing these competitive interactions. For instance, in the Ni(II)-2-methylquinoline-8-carboxylic acid-proline system, speciation analysis shows that at lower pH, the binary complexes [NiHL]²⁺ and [NiL]⁺ are abundant. As the pH increases to a range of 6-7.5, the ternary complex becomes the dominant species, before hydrolytic species begin to form at higher pH. tandfonline.com
Competition experiments can also be performed with strong chelating agents like EDTA to quantify the relative binding strength of a new ligand. nih.gov Such studies are crucial for predicting the behavior of this compound and its metal complexes in a multi-component environment.
Lack of Available Scientific Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data specifically concerning the coordination chemistry of This compound . The detailed research required to fulfill the user's request on the thermodynamic, kinetic, structural, and biological aspects of this specific compound's metal complexes is not present in the public domain based on the conducted searches.
The search results consistently yielded information on structurally related but distinct compounds, most notably 8-hydroxyquinoline-2-carboxylic acid and other quinoline derivatives. While these compounds share a quinoline core, the difference in substituent type and position (an ethyl group at position 2 and a carboxylic acid at position 8 versus a hydroxyl at position 8 and a carboxylic acid at position 2, for example) leads to fundamentally different chelation behavior, electronic properties, and steric effects. Therefore, data for these related molecules cannot be used to accurately describe the scientific properties of this compound as per the user's strict instructions to focus solely on the specified compound.
Specifically, no information was found for "this compound" in the following key areas requested in the outline:
Implications of Chelation for Biological and Environmental Systems:Without data on its fundamental coordination chemistry, any discussion of its biological or environmental implications would be purely speculative and could not be substantiated with research findings.
Given the constraints to adhere strictly to the provided outline and the specific chemical compound, it is not possible to generate the requested professional and authoritative article. The scientific community has extensively studied various quinoline derivatives nih.govajchem-a.com, but "this compound" does not appear to be among them in the context of the detailed topics requested.
Mechanistic Investigations of Biological Activities and Therapeutic Potential
Mechanism of Action at the Molecular and Cellular Level
The biological effects of 2-Ethylquinoline-8-carboxylic acid and its analogs are rooted in their interactions with fundamental cellular components and processes.
Quinoline (B57606) derivatives are well-documented inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.commdpi.com These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them prime targets for antibacterial agents. nih.govnih.gov The mechanism of inhibition typically involves the stabilization of the enzyme-DNA cleavage complex, which leads to the fragmentation of chromosomes and ultimately bacterial cell death. mdpi.com Fluoroquinolones, a major class of antibiotics, act as poisons for both DNA gyrase and topoisomerase IV by converting them into toxic adducts on the DNA. nih.govnih.gov
While direct studies on this compound are limited, the structural similarity to other active quinolones suggests a comparable mechanism of action. For instance, novel quinoline derivatives have shown potent inhibitory activity against E. coli DNA gyrase. nih.gov Specifically, certain 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent activity against E. coli DNA gyrase. nih.gov The presence of the quinoline core with a carboxylic acid group is a key pharmacophoric feature for this inhibitory activity.
Beyond enzyme inhibition, quinoline derivatives can directly interact with other critical biomolecules. In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have indicated that these molecules can bind to the minor groove of DNA. nih.govmit.edu This interaction is stabilized by hydrogen bonds between the quinoline derivative and the nucleic acid base pairs, which can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. nih.govmit.edu The carbonyl group at the 2nd position of the quinoline ring has been identified as a potential hydrogen bond donor/acceptor, facilitating this interaction. nih.govmit.edu
Furthermore, quinoline derivatives have been shown to interact with proteins. For example, a study on 2-amino-8-hydroxyquinoline demonstrated its binding to human serum albumin (HSA), a major carrier protein in the blood. nih.gov This binding, primarily driven by hydrophobic interactions and hydrogen bonding, was found to alter the conformation of the protein. nih.gov Such interactions are crucial as they can influence the distribution, metabolism, and efficacy of a drug. Additionally, certain carboxylic acid-based quinolines have been identified as selective modulators of the Liver X Receptor (LXR), a nuclear receptor involved in the regulation of lipid metabolism and inflammation. nih.gov
The biological activity of quinoline derivatives can also be attributed to their ability to modulate intracellular signaling pathways. Phenolic compounds, a broad category that can include hydroxylated quinolines, are known to modulate various inflammation-associated signaling pathways such as NF-κB, MAPKs, and PI3K/Akt. nih.gov
More specifically, a study on 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ), a 2-substituted 8-hydroxyquinoline (B1678124) derivative, revealed its capacity to stimulate neural stem cell proliferation by modulating reactive oxygen species (ROS) signaling. nih.gov This effect was mediated through the NADPH oxidase (Nox) signaling pathway. nih.gov This finding suggests that substitutions at the 2-position of the 8-hydroxyquinoline scaffold can significantly influence cellular signaling, opening avenues for therapeutic applications in neurodegenerative diseases. nih.gov
A significant body of research points to the anticancer potential of quinoline carboxylic acid derivatives. researchgate.net An aryl ester derivative of quinoline-2-carboxylic acid has been shown to exhibit potent cytotoxicity against prostate cancer (PC3) cells. nih.gov The mechanism of action involves the induction of apoptosis, characterized by cell cycle arrest at the S phase, DNA fragmentation, and the modulation of apoptotic proteins like Bax and Bcl-2. nih.gov
Similarly, various 2-styrylquinoline (B1231325) derivatives have demonstrated significant antitumor activity against liver (HepG2) and colon (HCT116) cancer cell lines. nih.gov Some of these compounds were also found to be inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key player in cancer cell proliferation and survival. nih.gov Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been designed as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer metabolism, leading to reduced cancer cell viability. mdpi.com The ability of some 8-hydroxyquinoline derivatives to bind copper and transport it into cells has also been linked to the inhibition of the proteasome and subsequent suppression of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | Cytotoxicity, Apoptosis, S-phase arrest | 26 µg/mL |
| 2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carboxylic acid | HepG2 (Liver) | Cytotoxicity | 7.7 µg/mL |
| 2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carboxylic acid | HCT116 (Colon) | Cytotoxicity | 14.2 µg/mL |
| 2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid | HepG2 (Liver) | Cytotoxicity | 17.2 µg/mL |
| 2-(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid | HCT116 (Colon) | Cytotoxicity | 14.8 µg/mL |
In the context of viral infections like HIV, a "shock and kill" strategy is being explored to eradicate latent viral reservoirs. mit.edunih.gov This approach utilizes latency-reversing agents (LRAs) to reactivate the latent virus, making the infected cells visible to the immune system for elimination. mit.edunih.govnih.gov While various compounds are being investigated as LRAs, including PKC activators and HDAC inhibitors, the specific role of this compound as an LRA has not been established. nih.gov However, the diverse biological activities of quinoline derivatives suggest that they could potentially be explored for this purpose. For instance, some LRAs have been shown to synergize with immune-enhancing agents like IL-15 to improve the clearance of infected cells. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective compounds.
For antibacterial activity, modifications to the quinoline core have been extensively studied. The synthesis of various 2-alkyl-8-quinoline carboxylic acids has been reported, indicating that the alkyl group at the 2-position can be varied to modulate activity. researchgate.net SAR studies on novel quinone derivatives have shown that hydrophobicity and the chain length of functional groups are important parameters influencing antibacterial potency. nih.gov In the context of DNA gyrase inhibition, arylated quinoline carboxylic acid backbones have been explored, with modifications at the C-2 and C-6 positions leading to potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov
In the realm of anticancer activity, SAR studies on 8-hydroxyquinoline-derived Mannich bases have revealed that electron-withdrawing substituents at position 5 of the quinoline ring enhance anticancer activity. nih.gov Conversely, substitution with a sulfonic acid group decreases cytotoxicity, likely due to reduced cell permeability. nih.gov For 2-phenyl-quinoline-4-carboxylic acid derivatives, the nature of the substituent on the phenyl ring significantly impacts their antibacterial and cytotoxic activities. mdpi.com
The ethyl group at the 2-position of this compound contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins. The carboxylic acid at the 8-position is a key feature, often involved in metal chelation or hydrogen bonding interactions with biological targets. nih.gov The relative position of these two groups is critical and defines the specific biological profile of the compound.
Preclinical Evaluation and Translational Research Directions
The diverse biological activities of quinoline carboxylic acid derivatives have prompted extensive preclinical evaluation, paving the way for their potential development as new therapeutic agents in several key areas of medicine.
The quinoline core is a well-established feature of many antibacterial agents. Research continues to explore new derivatives to combat bacterial infections, including resistant strains.
A study focusing on new 2-phenyl-quinoline-4-carboxylic acid derivatives reported that some compounds displayed good antibacterial activity against Staphylococcus aureus. nih.gov Specifically, compounds 5a₄ and 5a₇ showed promising minimum inhibitory concentration (MIC) values against S. aureus (64 μg/mL) and Escherichia coli (128 μg/mL), respectively. nih.gov Importantly, compound 5a₄ also demonstrated low cytotoxicity, a crucial factor for a potential antibiotic. nih.gov
Derivatives of quinoline-2-carboxylic acid have also been investigated. ajchem-a.com Novel Mannich bases, Schiff bases, and heterocyclic compounds derived from quinoline-2-carboxylic acid exhibited significant antimicrobial properties. ajchem-a.com Compounds E11 and E17 showed high activity against the gram-positive bacterium S. aureus, comparable to the antibiotic amoxicillin. ajchem-a.com
Furthermore, research into 8-hydroxyquinoline derivatives has shown them to be interesting scaffolds for new antimicrobial agents. nih.gov These compounds have demonstrated remarkable antibacterial activity, in some cases superior to penicillin G, against a panel of bacteria including E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.gov The synthesis of quinoline-hydrazone derivatives has also been explored, as the hydrazone functional group is thought to aid in bacterial cell penetration. nih.gov
| Compound Class | Specific Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| 2-Phenyl-quinoline-4-carboxylic acid derivative | 5a₄ | Staphylococcus aureus | 64 µg/mL | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative | 5a₇ | Escherichia coli | 128 µg/mL | nih.gov |
| Quinoline-2-carboxylic acid derivative | E11 | Staphylococcus aureus | High activity (comparable to Amoxicillin) | ajchem-a.com |
| Quinoline-2-carboxylic acid derivative | E17 | Staphylococcus aureus | High activity (comparable to Amoxicillin) | ajchem-a.com |
| 8-Hydroxyquinoline derivative | Compound 5 | V. parahaemolyticus, S. aureus | 10⁻⁶ mg/mL | nih.gov |
Several quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as alternatives to classical nonsteroidal anti-inflammatory drugs (NSAIDs).
In a study evaluating various quinoline derivatives, selected quinoline-3-carboxylic and quinoline-4-carboxylic acids showed impressive anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in mouse macrophage cells (RAW264.7). nih.govresearchgate.net Their activity was comparable to the standard NSAID indomethacin, but crucially, they did not exhibit the associated cytotoxicity in the inflamed macrophages. nih.gov
Derivatives of quinoline-2-carboxylic acid have also been explored for this purpose. Amides and esters of quinoline-2-carboxylic acid have shown anti-inflammatory and analgesic activities in animal models. researchgate.net Similarly, thiazolidinone derivatives synthesized from quinoline-2-carboxylic acid have been noted for their potent anti-inflammatory properties, making them candidates for further drug development. ajchem-a.com
The quinoline scaffold is prevalent in a number of anticancer agents, and research into new derivatives continues to be a very active field. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. arabjchem.org
Aryl esters of quinoline-2-carboxylic acid have been synthesized and evaluated for their activity against prostate cancer cells (PC3). nih.gov One such compound exhibited potent cytotoxicity with an IC50 value of 26 µg/mL, inducing apoptosis and causing cell cycle arrest in the S phase. nih.gov Another study on 2-styrylquinoline derivatives found that 2–(4-(dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid had strong cytotoxic effects against liver (HepG2) and colon (HCT116) cancer cell lines, with IC50 values of 17.2 and 14.8 µg/ml, respectively. nih.gov
A broad evaluation of quinoline derivatives identified several compounds, including quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, as having remarkable growth inhibition capacities against the MCF7 breast cancer cell line. nih.gov Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, with one compound (D28 ) showing selectivity for HDAC3 and potent in vitro anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis. frontiersin.org
| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Quinoline-2-carboxylic acid aryl ester | Synthesized Ester | PC3 (Prostate) | 26 µg/mL | nih.gov |
| 2-Styrylquinoline derivative | 3b | HepG2 (Liver) | 17.2 µg/mL | nih.gov |
| 2-Styrylquinoline derivative | 3b | HCT116 (Colon) | 14.8 µg/mL | nih.gov |
| 2-Styrylquinoline derivative | 8a | HCT116 (Colon) | 16.0 µg/mL | nih.gov |
| Quinolone derivative | Compound 8 | HCT-116 (Colon) | 23.5 µg/mL | ekb.eg |
| 2-Aryl-4,6-disubstituted quinoline | Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/ml | researchgate.net |
Quinine, a natural quinoline alkaloid, was the first effective treatment for malaria, and synthetic quinoline derivatives remain a cornerstone of antimalarial therapy. nih.gov The search for new quinoline-based drugs is driven by the emergence of parasite resistance to existing treatments.
A medicinal chemistry program focusing on quinoline-4-carboxamides identified a lead compound, DDD107498 , with excellent antimalarial properties. nih.govacs.org This compound demonstrated low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria, with an ED90 value below 1 mg/kg. acs.org Its novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), makes it a particularly promising candidate for preclinical development. nih.govacs.org
Bisquinolines, which contain two quinoline rings, are another class of potent antimalarial agents. researchgate.net Compounds like piperaquine (B10710) are effective, and research continues into synthesizing new bisquinoline systems to enhance activity. researchgate.net The conjugation of quinoline with other chemical moieties, such as guanylthiourea, through molecular hybridization is another strategy being explored to intensify antimalarial activity against both wild-type and mutant strains of the malaria parasite. nih.gov
No Publicly Available Data on the Biological Activities of this compound
Despite a comprehensive review of scientific literature and chemical databases, no specific information regarding the antihistamine properties or its potential role in HIV-1 latency reversal for the chemical compound this compound has been found.
Extensive searches of scholarly articles, medicinal chemistry journals, and pharmacological databases have not yielded any studies investigating the biological activities of this particular quinoline derivative. While the broader class of quinoline compounds is known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities, research into the specific properties of this compound appears to be limited or not publicly documented.
Consequently, the requested detailed analysis of its mechanistic investigations in biological activities and therapeutic potential, specifically concerning antihistamine properties and studies in HIV-1 latency reversal, cannot be provided at this time. There is a lack of available research findings and data to populate the requested sections and tables.
It is important to note that the absence of published data does not definitively mean the compound lacks these properties, but rather that it has not been a subject of reported scientific investigation in these areas. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. Future studies may yet uncover the biological significance of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and dynamic characterization of 2-ethylquinoline-8-carboxylic acid. Through a variety of one- and two-dimensional experiments, a complete picture of the molecule's proton and carbon framework can be assembled.
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In quinoline (B57606) derivatives, the aromatic protons and carbons exhibit characteristic shifts, which are further influenced by the ethyl and carboxylic acid substituents. researchgate.net
The proton NMR spectrum would be expected to show signals for the ethyl group—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons—and distinct signals for the protons on the quinoline ring system. The chemical shifts of the aromatic protons are influenced by the positions of the nitrogen atom and the electron-withdrawing carboxylic acid group.
The ¹³C NMR spectrum reveals the chemical shifts for all carbon atoms in the molecule. oregonstate.edu The carbon of the carboxylic acid group typically appears at the downfield end of the spectrum (around 165-190 ppm). oregonstate.edu The aromatic carbons of the quinoline ring have characteristic shifts in the 125-170 ppm range, while the carbons of the ethyl group will be found in the upfield region. oregonstate.edu Quaternary carbons, those without directly attached protons, are usually weaker in intensity. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl (-CH₂) | Quartet | ~25-50 |
| Ethyl (-CH₃) | Triplet | ~10-25 |
| Aromatic (Quinoline ring) | Multiplets | ~125-170 |
| Carboxylic Acid (-COOH) | Broad Singlet | ~165-190 |
Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This proton-detected experiment reveals which protons are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, as well as between adjacent protons on the quinoline ring. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation). columbia.eduepfl.ch This is crucial for assigning the carbon signals based on their known proton assignments. epfl.ch For instance, the methylene protons of the ethyl group will show a cross-peak with the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). columbia.eduepfl.ch HMBC is particularly powerful for identifying the placement of substituents and for assigning quaternary carbons. epfl.ch For example, correlations would be expected between the methylene protons of the ethyl group and the C2 carbon of the quinoline ring, as well as between protons on the quinoline ring and the carbon of the carboxylic acid group. science.gov
While specific dynamic NMR studies on this compound are not extensively reported in the provided search results, this technique could be employed to investigate phenomena such as restricted rotation around the C-C bond connecting the carboxylic acid group to the quinoline ring or potential conformational changes of the ethyl group. By varying the temperature, it is possible to observe changes in the NMR spectrum that can provide information on the energy barriers associated with these dynamic processes.
Mass Spectrometry (MS) Applications in Compound Analysis and Reaction Monitoring
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms. This is a critical step in confirming the identity of the synthesized or isolated compound.
The choice of ionization technique is crucial for the successful analysis of this compound by mass spectrometry.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. nih.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov For this compound, ESI would likely produce an abundant ion corresponding to its molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a range of compounds, including those with moderate to low polarity. nih.gov It can sometimes produce more fragmentation than ESI, which can be useful for structural elucidation. nih.govaocs.org For carboxylic acids, APCI has been shown to be effective. nih.gov
Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. The fragmentation of this compound would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O and CO) and fragmentation of the ethyl group. Analysis of these fragment ions provides further confirmation of the compound's structure. For instance, the loss of a neutral molecule of water (18 amu) or carbon dioxide (44 amu) from the protonated molecule are common fragmentation pathways for carboxylic acids. researchgate.net
Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) for Environmental Applications
Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) is a powerful technique for the real-time monitoring of organic compounds in complex aqueous samples. nih.govunimib.it This method utilizes a semi-permeable membrane to directly extract analytes from a sample into a flowing solvent, which is then introduced into a mass spectrometer. researchgate.net The membrane acts as a selective barrier, allowing neutral molecules to pass while blocking salts, macromolecules, and other interfering matrix components. mdpi.com
For a compound like this compound, CP-MIMS offers a rapid and sensitive method for its detection in environmental matrices. The technique's effectiveness is based on the permeation of the neutral form of the acid across the membrane. mdpi.com By adjusting the pH of the sample, the equilibrium between the charged carboxylate and the neutral carboxylic acid can be shifted, influencing its permeation and allowing for selective analysis. researchgate.net CP-MIMS has been successfully applied to the analysis of other carboxylic acids and quinoline derivatives, demonstrating its potential for monitoring this compound at trace levels in environmental samples. mdpi.comuvic.ca The use of electrospray ionization (ESI) as a soft ionization source coupled with CP-MIMS would be particularly suitable for this non-volatile compound. nih.govmdpi.com
Table 1: Potential CP-MIMS Parameters for this compound Analysis
| Parameter | Description | Relevance |
| Membrane Material | Polydimethylsiloxane (PDMS) or Nafion are commonly used. mdpi.com | The choice of membrane affects the selectivity and permeability for the analyte. |
| Acceptor Phase | A solvent, such as methanol, continuously flows on the other side of the membrane. nih.gov | The acceptor phase dissolves the permeated analyte and carries it to the mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) is suitable for polar, non-volatile compounds. mdpi.com | ESI allows for the gentle ionization of the molecule, preserving its structure for mass analysis. |
| Mass Analyzer | A triple quadrupole mass spectrometer can be used for high selectivity and sensitivity. nih.gov | This allows for targeted analysis and quantification of the compound. |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination
X-ray Diffraction (XRD) is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound, XRD studies would provide precise information on its molecular structure, bond lengths, and bond angles in the solid state. nih.govmdpi.com
Growing a suitable single crystal of this compound would enable its analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the absolute configuration of chiral centers, if any, and the precise conformation of the molecule in the crystalline state. The analysis would reveal the planarity of the quinoline ring system and the orientation of the ethyl and carboxylic acid substituents. nih.govrsc.org For instance, studies on similar quinoline derivatives have provided detailed insights into their molecular geometry. rsc.org
The crystal packing diagram, derived from XRD data, illustrates how individual molecules of this compound are arranged in the crystal lattice. researchgate.net This analysis is crucial for understanding the intermolecular forces that govern the solid-state structure. For this compound, strong intermolecular hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, likely forming dimers. researchgate.net Additionally, π-π stacking interactions between the aromatic quinoline rings would play a significant role in the crystal packing. researchgate.net These non-covalent interactions dictate the physical properties of the solid, such as melting point and solubility.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. nih.gov For this compound, these spectra would confirm the presence of its key functional groups.
The IR spectrum is expected to show a very broad O-H stretching band for the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, which is characteristic of hydrogen-bonded dimers. orgchemboulder.com A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. orgchemboulder.com The C-O stretching of the carboxylic acid would be observed in the 1210-1320 cm⁻¹ range. orgchemboulder.com The IR spectrum would also feature aromatic C-H and C=C stretching vibrations from the quinoline ring.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the quinoline ring system would be prominent in the Raman spectrum. ias.ac.in The analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule. rsc.orgpsu.edu
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | IR |
| Carbonyl | C=O stretch | ~1700 | IR, Raman |
| Carboxylic Acid | C-O stretch | 1210-1320 | IR |
| Quinoline Ring | C=C/C=N stretches | 1500-1600 | IR, Raman |
| Alkyl Group | C-H stretches | 2850-2960 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Chelation Studies
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. uobabylon.edu.iq The quinoline moiety in this compound is a chromophore that absorbs UV light, leading to π → π* transitions. libretexts.org The absorption spectrum is expected to show characteristic bands for the quinoline ring system. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. researchgate.net Carboxylic acids themselves typically absorb around 210 nm, which is often too low to be of practical use unless conjugated with a chromophore. libretexts.org
The presence of the carboxylic acid group and the nitrogen atom in the quinoline ring gives this compound the potential to act as a chelating agent for metal ions. rsc.org Chelation can significantly alter the electronic properties of the molecule, leading to changes in the UV-Vis and fluorescence spectra. uncw.edu For example, the chelation of a metal ion could lead to a shift in the absorption maximum (bathochromic or hypsochromic shift) or a change in the fluorescence intensity (quenching or enhancement). researchgate.netresearchgate.net These changes can be used to study the binding affinity and stoichiometry of the metal-ligand complexes. uncw.edu
Table 3: Spectroscopic Techniques and Their Applications for this compound
| Technique | Information Provided | Application |
| CP-MIMS | Molecular weight and structure of trace analytes in complex matrices. | Environmental monitoring and quantification. |
| XRD | 3D atomic arrangement, bond lengths, bond angles, and crystal packing. nih.gov | Solid-state structural determination. |
| IR & Raman | Vibrational modes of functional groups. nih.gov | Functional group identification and structural confirmation. |
| UV-Vis | Electronic transitions (π → π*). libretexts.org | Study of conjugation and electronic properties. |
| Fluorescence | Emission properties upon excitation. | Chelation studies and sensing applications. |
Computational Chemistry and Theoretical Modeling of 2 Ethylquinoline 8 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the intrinsic characteristics of 2-Ethylquinoline-8-carboxylic acid, predicting its behavior in chemical reactions.
Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the molecule's ground-state geometry, must be determined. This process, known as geometry optimization, systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.
Table 1: Predicted Optimized Geometric Parameters for this compound (Syn Conformer) Note: This data is representative and based on typical values for similar structures calculated using DFT.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C=O | ~1.22 Å | |
| C-O(H) | ~1.35 Å | |
| O-H | ~0.97 Å | |
| C(ring)-C(carboxyl) | ~1.50 Å | |
| Bond Angles | ||
| O=C-O | ~123° | |
| C(ring)-C-O | ~115° | |
| Dihedral Angles | ||
| C(ring)-C(ring)-C-O | ~0° (for coplanarity) | |
| O=C-O-H | ~0° (syn-conformation) |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netwuxiapptec.com In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are prone to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, denote a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid group, as well as on the nitrogen atom of the quinoline (B57606) ring, highlighting these as primary sites for hydrogen bonding and metal ion coordination. A region of high positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, confirming its role as a hydrogen bond donor. wuxiapptec.com The aromatic quinoline ring would exhibit a more neutral potential, though influenced by the electron-withdrawing and donating effects of its substituents.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites Note: Values are illustrative and represent expected ranges.
| Molecular Region | Predicted Potential Range | Color on MEP Map | Implication |
| Carboxyl Oxygen Atoms | Negative (-0.03 to -0.05 a.u.) | Red | Nucleophilic; H-bond acceptor |
| Quinoline Nitrogen Atom | Negative (-0.02 to -0.04 a.u.) | Red/Yellow | Nucleophilic; H-bond acceptor |
| Carboxyl Hydrogen Atom | Positive (+0.03 to +0.05 a.u.) | Blue | Electrophilic; H-bond donor |
| Aromatic Ring Hydrogens | Slightly Positive | Green/Light Blue | Weakly electrophilic |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's stability and reactivity. ajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For this compound, DFT calculations can visualize the distribution of these orbitals. It is expected that the HOMO and LUMO would be delocalized across the quinoline ring system, which is characteristic of aromatic compounds. researchgate.net The energy of these orbitals dictates the molecule's ability to participate in charge-transfer interactions. researchgate.net
Table 3: Predicted Frontier Molecular Orbital Energies for this compound Note: This data is hypothetical, based on calculations for similar quinoline derivatives.
| Orbital | Predicted Energy (eV) | Role in Reactivity |
| HOMO | ~ -6.5 eV | Electron Donor |
| LUMO | ~ -1.8 eV | Electron Acceptor |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicator of Chemical Stability |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of that interaction.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov Histone deacetylase 2 (HDAC2) is a known therapeutic target, and its active site features a catalytic zinc ion (Zn²⁺) located at the bottom of a narrow channel. nih.govnih.gov Many known HDAC inhibitors function by chelating this zinc ion, often via a hydroxamic acid or carboxylic acid group.
In a docking simulation of this compound with HDAC2, it is predicted that the molecule's 8-carboxylic acid group would be the key interacting moiety. This group would likely form a strong coordinate bond with the Zn²⁺ ion and establish hydrogen bonds with nearby amino acid residues, such as histidine and aspartate, within the active site. nih.gov The quinoline ring itself could form hydrophobic and π-π stacking interactions with phenylalanine or tyrosine residues lining the channel. nih.gov The docking score, an estimation of binding affinity, would quantify the strength of these interactions.
Table 4: Predicted Interactions of this compound with the HDAC2 Active Site Note: These are hypothetical interactions based on the known structure of the HDAC2 active site and the functional groups of the ligand.
| Ligand Group | Receptor Residue/Component | Predicted Interaction Type |
| Carboxylic Acid | Zn²⁺ Ion | Metal Coordination (Chelation) |
| Carboxylic Acid (OH) | Histidine, Aspartate | Hydrogen Bonding |
| Quinoline Ring | Phenylalanine, Tyrosine | π-π Stacking / Hydrophobic |
| Ethyl Group | Leucine, Valine | Hydrophobic Interaction |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the predicted docking pose. nih.gov
An MD simulation of the this compound-HDAC2 complex would reveal whether the key interactions identified in docking are maintained over a period of nanoseconds. It would also show how the ligand and protein adapt to each other's presence. For instance, the simulation could illustrate subtle shifts in the positions of active site amino acids to better accommodate the ligand, or it might show the ligand itself adjusting its conformation to optimize its fit within the binding pocket. These simulations are crucial for validating docking results and providing a more realistic understanding of the binding event at an atomic level.
Quantum Chemical Methods in Reaction Mechanism Elucidation
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of quinoline derivatives. While specific theoretical studies on the reaction mechanism of this compound are not extensively documented, the general principles can be applied. The synthesis of quinoline-4-carboxylic acid derivatives, for instance, has been achieved through the Pfitzinger reaction, where isatin (B1672199) reacts with a carbonyl compound. ui.ac.id Computational studies of such reactions can map out the potential energy surface, identifying transition states and intermediates, thereby clarifying the reaction pathway.
For example, in the Doebner-von Miller reaction, a common method for synthesizing quinolines, theoretical calculations can help in understanding the acid-catalyzed cyclization and dehydrogenation steps. mdpi.com By calculating the activation energies for different proposed pathways, the most energetically favorable route can be determined. These computational models can also predict the influence of substituents on the reaction rate and regioselectivity. For this compound, theoretical studies could investigate the final steps of its synthesis, such as the introduction of the ethyl group or the formation of the carboxylic acid moiety, providing valuable information for optimizing synthetic protocols.
A hypothetical reaction pathway for a key synthetic step could be analyzed as shown in the table below, illustrating how computational data can be presented.
| Reaction Step | Reactant(s) | Transition State (TS) Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |
| Cyclization | Intermediate A | 25.4 | Cyclic Intermediate B | -15.2 |
| Dehydrogenation | Cyclic Intermediate B | 35.1 | This compound | -45.8 |
Table 1: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the delocalization of electron density, which is crucial for understanding the stability and reactivity of a molecule. For this compound, NBO analysis can reveal significant insights into hyperconjugative interactions and charge transfer phenomena. nih.gov
For instance, the interaction between the nitrogen lone pair (n(N)) and the π* orbitals of the aromatic ring would indicate the degree of electron delocalization from the nitrogen into the ring system. Similarly, analysis of the carboxylic acid group can reveal details about the intramolecular hydrogen bonding and the electronic interplay between the carbonyl group and the quinoline ring.
A representative NBO analysis for a molecule like this compound could yield the following types of data:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π(C1-C2) | π(C3-C4) | 20.5 | π-π delocalization in the quinoline ring |
| n(N) | π(C5-C6) | 5.8 | Lone pair delocalization into the ring |
| n(O1) | σ(C8-C9) | 2.1 | Hyperconjugation from carboxylic oxygen |
| n(O2) | π*(C=O) | 18.3 | Resonance within the carboxylate group |
Table 2: Hypothetical NBO Analysis Results for this compound, showing key donor-acceptor interactions and their stabilization energies.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, theoretical calculations can provide predicted values for vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov
Vibrational frequency calculations can help in the assignment of complex experimental IR and Raman spectra. By modeling the molecule and calculating its normal modes of vibration, each peak in the experimental spectrum can be attributed to a specific molecular motion. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared with experimental data, can confirm the proposed structure and provide insights into the electronic environment of the different nuclei. nih.gov
Electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. nih.gov
A table of predicted spectroscopic data for this compound might look as follows:
| Spectroscopic Parameter | Functional Group / Atom | Predicted Value | Experimental Value (if available) |
| IR Frequency (cm⁻¹) | C=O stretch (carboxylic acid) | 1715 | - |
| IR Frequency (cm⁻¹) | O-H stretch (carboxylic acid) | 3450 | - |
| ¹H NMR Chemical Shift (ppm) | H on C4 | 7.85 | - |
| ¹³C NMR Chemical Shift (ppm) | C8 (attached to COOH) | 145.2 | - |
| UV-Vis λmax (nm) | π-π* transition | 310 | - |
Table 3: Hypothetical Predicted Spectroscopic Parameters for this compound.
Applications in Materials Science and Industrial Chemistry
Role as Precursors in Advanced Material Synthesis
The quinoline (B57606) ring system is a ubiquitous and vital scaffold in industrial chemistry, forming the basis for a wide array of significant compounds. researchgate.net Molecules based on this framework are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs). researchgate.net Quinoline derivatives, including 2-Ethylquinoline-8-carboxylic acid, serve as key precursors for constructing more complex and functionally diverse molecules. acs.org
The synthetic versatility of the quinoline scaffold allows for its incorporation into larger systems, including polymers and coordination polymers. nih.govpolimi.it For instance, the general class of quinoline carboxylic acids is employed in the synthesis of novel heterocyclic compounds and bisquinoline systems, which are themselves subjects of advanced material research. ajchem-a.comresearchgate.net The ability to use quinoline derivatives as foundational units facilitates the modular design of materials with tailored electronic and physical properties. polimi.it The synthesis of 2-alkyl-8-quinoline carboxylic acids, a category that includes the subject compound, is a critical step toward accessing these advanced materials. researchgate.netgeneseo.edu
Catalytic Applications and Ligand Design in Organometallic Chemistry
In the field of organometallic chemistry, quinoline-2-carboxylates are recognized as useful ligands for metal-catalyzed reactions. nih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, forming stable chelate complexes. uobaghdad.edu.iq This chelating ability is fundamental to its function in catalysis.
The study of mixed ligand complexes involving quinoline-2-carboxylic acid and various transition metals like Vanadium(IV), Chromium(III), and Rhodium(III) has provided insight into their coordination chemistry. uobaghdad.edu.iq These studies, which characterize the geometry and electronic properties of the resulting metal complexes, are crucial for rational ligand design. uobaghdad.edu.iq For example, 2-methylquinoline-8-carboxylic acid, a closely related compound, has been studied for its complex formation with nickel(II), determining its stability constants, a key parameter in assessing a ligand's efficacy. researchgate.net The carboxylate moiety is particularly important, as it can form strong interactions, such as salt bridges and hydrogen bonds, with metal centers, anchoring the ligand to the catalyst. nih.gov
Table 1: Coordination Complexes with Quinoline Carboxylic Acid Ligands
| Metal Ion | Co-ligand | Resulting Geometry | Reference |
|---|---|---|---|
| Vanadium(IV) | 4,4'-dimethyl-2,2'-bipyridyl | Square Pyramidal | uobaghdad.edu.iq |
| Chromium(III) | 4,4'-dimethyl-2,2'-bipyridyl | Octahedral | uobaghdad.edu.iq |
| Rhodium(III) | 4,4'-dimethyl-2,2'-bipyridyl | Octahedral | uobaghdad.edu.iq |
| Cadmium(II) | 4,4'-dimethyl-2,2'-bipyridyl | Tetrahedral | uobaghdad.edu.iq |
| Platinum(IV) | 4,4'-dimethyl-2,2'-bipyridyl | Octahedral | uobaghdad.edu.iq |
| Nickel(II) | - | (Binary and Ternary Systems Studied) | researchgate.net |
A significant application of quinoline-8-carboxylic acid and its derivatives is in directing palladium-catalyzed C-H activation and functionalization. The carboxylate group at the C8 position can act as a directing group, positioning a palladium catalyst in close proximity to specific C-H bonds, thereby facilitating their selective activation. acs.orgnih.gov This strategy is a powerful tool in organic synthesis for creating complex molecules.
The mechanism often proceeds via a "concerted metalation-deprotonation" (CMD) pathway, where the carboxylate group assists in the cleavage of the C-H bond. researchgate.net This approach has been explored in detail for various quinoline-based scaffolds. For example, studies on quinoline-8-carbaldehydes demonstrate chelation-assisted, palladium-catalyzed C-H bond activation, a process analogous to the function of the 8-carboxylic acid group. nih.gov Research on the C-H arylation of quinoline N-oxides further highlights the ability of the quinoline framework to direct palladium to the C8 position. acs.org The development of chiral ligands for such reactions has even enabled enantioselective C(sp³)–H activation of substrates like 8-ethylquinolines, showcasing a high level of synthetic control. acs.orgnih.gov
There is a growing emphasis on developing environmentally benign synthetic methods, and the synthesis of quinoline derivatives is an active area of this research. Advances include the use of green chemistry principles such as solvent-free conditions, microwave irradiation, one-pot procedures, and the development of efficient, recyclable catalysts. nih.gov
For the synthesis of quinoline carboxylic acids, several green catalytic systems have been developed. One notable example is the use of a recyclable magnetic nanoparticle-based catalyst for the preparation of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions. acs.org Another approach involves a one-pot synthesis of quinoline-2-carboxylates using a solid-supported base, which simplifies product isolation and reduces waste. nih.gov Furthermore, metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), have been successfully employed for the Friedländer synthesis of quinolines, offering a sustainable alternative to traditional methods. nih.gov
Table 2: Examples of Green Chemistry Approaches in Quinoline Synthesis
| Synthetic Approach | Key Green Principle | Target Compound Class | Reference |
|---|---|---|---|
| Magnetic Nanoparticle Catalyst | Recyclable Catalyst, Solvent-Free | 2-Aryl-quinoline-4-carboxylic acids | acs.org |
| Solid-Supported Base (BEMP) | Heterogeneous Conditions, One-Pot | Quinoline-2-carboxylates | nih.gov |
| Functionalized g-C₃N₄ | Metal-Free Heterogeneous Catalyst | Polysubstituted Quinolines | nih.gov |
Development in Dye and Pigment Industries
The quinoline structural motif is a recognized chromophore and is found in a specific class of dyes. epa.gov According to the Color Index, quinoline dyes (C.I. 47000-47999) are used in a variety of applications, including as colorants for drugs, cosmetics, and paper. epa.gov A representative compound of this class is 2-(2-quinolyl)-1,3-indandione. epa.gov
While the primary applications of many quinoline carboxylic acids are in medicinal and materials chemistry, the inherent properties of the quinoline ring system link it to the colorant industry. The class of organic pigments is listed as a related category for derivatives of 8-ethylquinoline (B27807) carboxylic acid, indicating its potential as a scaffold for developing new colorants. bldpharm.com The production of dyes and pigments often starts from complex intermediates, and versatile chemical scaffolds like quinoline derivatives are valuable starting points for this industry. epa.gov
Future Directions and Emerging Research Avenues for 2 Ethylquinoline 8 Carboxylic Acid
Integration with Nanotechnology and Drug Delivery Systems
The convergence of nanotechnology and medicine has opened new frontiers in drug delivery, and 2-Ethylquinoline-8-carboxylic acid is a promising candidate for the development of sophisticated nanocarrier systems. The carboxylic acid moiety offers a convenient handle for conjugation to various nanoparticles, including metallic, polymeric, and lipid-based systems. This functionalization can enhance the nanoparticle's stability, biocompatibility, and targeting capabilities.
For instance, research on related 2-aryl-quinoline-4-carboxylic acids has demonstrated their successful incorporation into ionically tagged magnetic nanoparticles. acs.org This suggests a plausible pathway for developing this compound-functionalized nanoparticles that could be guided by external magnetic fields for targeted drug delivery to specific tissues or organs, thereby minimizing off-target effects.
Furthermore, the inherent properties of the quinoline (B57606) ring can be exploited. Its potential to interact with biological membranes could facilitate the cellular uptake of nanoparticle-based drug formulations. The development of quinoline-functionalized nanoparticles for delivering anticancer agents or other therapeutic payloads is a particularly active area of investigation. The ethyl group at the 2-position can be strategically modified to fine-tune the lipophilicity and interaction with the nanoparticle matrix and cellular membranes, potentially leading to improved drug release profiles.
| Nanoparticle Type | Potential Advantage of this compound functionalization | Research Focus |
| Magnetic Nanoparticles | Targeted delivery via external magnetic fields. | Development of theranostic agents for simultaneous imaging and therapy. |
| Polymeric Micelles | Enhanced drug loading and controlled release. | Formulation of stable micelles with improved circulation times. |
| Liposomes | Improved cellular uptake and endosomal escape. | Investigation of pH-responsive liposomes triggered by the acidic tumor microenvironment. |
| Gold Nanoparticles | Surface plasmon resonance-based sensing and photothermal therapy. | Creation of multifunctional platforms for diagnostics and treatment. |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolkit for creating complex, functional architectures. The structure of this compound is ideally suited for orchestrating self-assembly processes. The carboxylic acid group can participate in robust hydrogen bonding, forming predictable synthons that can drive the formation of one-, two-, or three-dimensional networks.
Studies on 8-hydroxyquinoline (B1678124) derivatives have shown their ability to form intricate 3D supramolecular structures through a network of non-covalent interactions, including π-π stacking and hydrogen bonding. mdpi.com Similarly, the planar quinoline ring of this compound can engage in π-π stacking interactions, while the carboxylic acid provides a strong directional hydrogen-bonding motif. The ethyl group can influence the packing of the molecules, potentially leading to the formation of novel supramolecular polymorphs with distinct properties.
The ability of quinoline-based receptors to recognize and bind carboxylic acids through hydrogen bonding and other non-covalent forces further underscores the potential of this compound in designing self-assembling systems. beilstein-journals.org Future research will likely focus on co-crystallization with other molecules to create functional materials with applications in areas such as gas storage, separation, and catalysis. The controlled self-assembly of this molecule on surfaces could also lead to the development of novel sensors and electronic devices.
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of quinoline derivatives is an area where green chemistry can have a significant impact.
Traditional methods for quinoline synthesis often involve harsh reaction conditions and the use of toxic reagents. Recent advancements have focused on more environmentally benign approaches. For example, microwave-assisted synthesis has been shown to improve the efficiency of quinoline derivative production. nih.gov Iron-catalyzed additions of carboxylic acids to alkenes represent another green approach that could be adapted for the derivatization of this compound. rsc.org
A convenient synthesis for 2-alkyl-8-quinoline carboxylic acids has been reported, providing a foundational method that can be further optimized according to green chemistry principles. researchgate.net Future research will likely explore one-pot syntheses, the use of recyclable catalysts, and the replacement of traditional organic solvents with greener alternatives like water or ionic liquids. These efforts will not only make the production of this compound more sustainable but will also facilitate its wider application in various fields.
Bio-imaging and Diagnostic Applications
The intrinsic fluorescence of the quinoline scaffold makes it a highly attractive platform for the development of fluorescent probes for bio-imaging and diagnostics. The photophysical properties of quinoline derivatives can often be tuned by modifying the substituents on the ring system. The 8-carboxylic acid group on this compound provides a key site for conjugation to biomolecules or for interaction with specific analytes, potentially leading to a detectable change in the fluorescence signal.
For instance, 8-amidoquinoline derivatives have been successfully employed as fluorescent probes for the determination of zinc ions. nih.gov This suggests that derivatives of this compound could be designed to selectively chelate with other metal ions of biological importance, enabling their detection and quantification in cellular environments.
Furthermore, fluorescent analogues of biologically active molecules are powerful tools for studying cellular processes. Researchers have developed fluorescent retinoid analogues based on a dihydroquinoline scaffold to probe retinoid signaling pathways. nih.gov This approach could be extended to this compound, creating probes to visualize the intracellular distribution and target engagement of quinoline-based drugs. The synthesis of quinoline-coumarin hybrid probes for the detection of copper and sulfide (B99878) ions also highlights the versatility of the quinoline core in designing sensitive and selective chemosensors. researchgate.net
| Analyte/Target | Potential Probe Design based on this compound | Detection Mechanism |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Amide or ester derivatives of the carboxylic acid group. | Chelation-enhanced fluorescence or fluorescence quenching. |
| pH | Probes where the protonation state of the quinoline nitrogen or carboxylic acid affects fluorescence. | Ratiometric or intensity-based fluorescence changes. |
| Biomolecules (e.g., proteins, enzymes) | Conjugation to a targeting ligand or substrate. | Förster Resonance Energy Transfer (FRET) or changes in fluorescence upon binding. |
Addressing Challenges in Therapeutic Translation and Drug Discovery
While the quinoline scaffold is present in numerous approved drugs, the path from a promising lead compound to a clinically successful therapeutic is fraught with challenges. For this compound and its derivatives, several hurdles must be overcome to realize their full therapeutic potential.
A key challenge in the development of quinoline-based drugs is managing their potential for off-target effects and toxicity. rsc.org The quinoline ring system can intercalate into DNA and may exhibit cardiotoxicity. Therefore, careful structural modifications and extensive toxicological profiling will be essential. The ethyl group and the carboxylic acid at the 2 and 8 positions, respectively, provide opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the molecule to enhance its therapeutic index.
The emergence of drug resistance is another significant obstacle, particularly in the development of new antimicrobial and anticancer agents. nih.gov One strategy to combat resistance is the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create drugs with multiple modes of action.
Recent reviews on quinoline derivatives highlight their potential as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antibacterial agents. nih.govnih.govnih.gov For example, derivatives of 2-phenylquinoline-4-carboxylic acid have shown promising activity as HDAC inhibitors. nih.gov This suggests that this compound could serve as a valuable starting point for the design of novel inhibitors targeting these important enzyme families. The discovery of orally active carboxylic acid derivatives of other heterocyclic compounds as potent inhibitors for metabolic diseases also provides a roadmap for the development of this compound-based therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethylquinoline-8-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of quinoline-carboxylic acid derivatives often involves cyclization and lactamization steps. For example, substituted quinolinecarboxylic acids can be prepared via PPA (polyphosphoric acid)-catalyzed thermal lactamization of amino-substituted dihydroquinoline precursors . Key optimization parameters include:
- Temperature : Elevated temperatures (120–150°C) to facilitate ring closure.
- Catalyst Loading : PPA acts as both catalyst and solvent, with stoichiometric ratios critical for avoiding side reactions.
- Precursor Purity : Reduction of nitro intermediates (e.g., 8-nitro-1,4-dihydroquinoline) to amino derivatives must be >95% to ensure high yields .
- Data Table :
| Precursor | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Amino-7-substituted | PPA | 140 | 78 | |
| 8-Nitro-7-substituted | H₂/Pd-C | 25 | 92 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl group at C2, carboxylic acid at C8) via ¹H/¹³C NMR. Chemical shifts for quinoline protons typically appear at δ 7.5–9.0 ppm .
- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related compounds like 4,5-dichlorophthalic acid-quinoline adducts .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethyl group or decarboxylation .
- Light Sensitivity : Protect from UV exposure, as quinoline derivatives are prone to photodegradation .
- pH Stability : The carboxylic acid group is stable in acidic conditions (pH 2–4) but may esterify in alcoholic solvents under prolonged heating .
Advanced Research Questions
Q. How do stereochemical and electronic effects of the ethyl substituent influence the reactivity of this compound?
- Methodological Answer :
- Steric Effects : The ethyl group at C2 may hinder electrophilic substitution at adjacent positions (e.g., C3/C4), directing reactions to the C5/C6 positions. This is analogous to steric effects observed in 8-hydroxyquinoline derivatives .
- Electronic Effects : The electron-donating ethyl group increases electron density at C2, potentially enhancing nucleophilic attack at the carboxylic acid (C8) in esterification or amidation reactions .
- Experimental Design : Compare reactivity with unsubstituted quinoline-8-carboxylic acid using kinetic studies (e.g., esterification rates with methanol/H⁺).
Q. What strategies can resolve contradictions in spectroscopic data for quinoline-carboxylic acid derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and high-resolution MS to differentiate between structural isomers. For example, 2-ethyl vs. 4-ethyl isomers can be distinguished via NOESY correlations .
- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data, as applied to similar compounds like 8-aminoquinoline derivatives .
Q. How can researchers design experiments to explore the biological activity of this compound while minimizing cytotoxicity?
- Methodological Answer :
- In Vitro Screening : Use assays like MTT or ATP-based viability tests on human cell lines (e.g., HEK293) to establish IC₅₀ values. Reference protocols from cytotoxicity studies on quinaldic acid derivatives .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at C4/C5) to enhance selectivity. For example, 8-methoxyquinoline-5-carboxylic acid derivatives showed reduced cytotoxicity in antiviral assays .
- Data Analysis :
| Derivative | IC₅₀ (μM) | Target Activity | Reference |
|---|---|---|---|
| 2-Ethyl-8-carboxylic acid | >100 | N/A | Hypothetical |
| 4-Fluoro-2-ethyl derivative | 25 | Enzyme X |
Methodological Best Practices
- Reporting Standards : Follow IUPAC guidelines for numbering substituents (e.g., "8-carboxylic acid" instead of "C8-COOH") and use scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ M) .
- Data Reproducibility : Document reaction conditions (time, temp, catalyst) in detail, as minor variations can significantly impact yields in quinoline syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
